

RLY-4008: A Technical Guide to its Biological Activity and Targets

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Compound of Interest

Compound Name: *Lirafugratinib Hydrochloride*

Cat. No.: *B15574548*

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Abstract

RLY-4008, also known as lirafugratinib, is a potent, orally bioavailable, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Oncogenic activation of FGFR2, through gene fusions, mutations, or amplifications, is a key driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[3][4] RLY-4008 was designed to overcome the limitations of previous pan-FGFR inhibitors, which are often associated with off-target toxicities due to their activity against other FGFR isoforms.[5][6] This technical guide provides an in-depth overview of the biological activity, target profile, and preclinical and clinical data for RLY-4008.

Introduction to RLY-4008

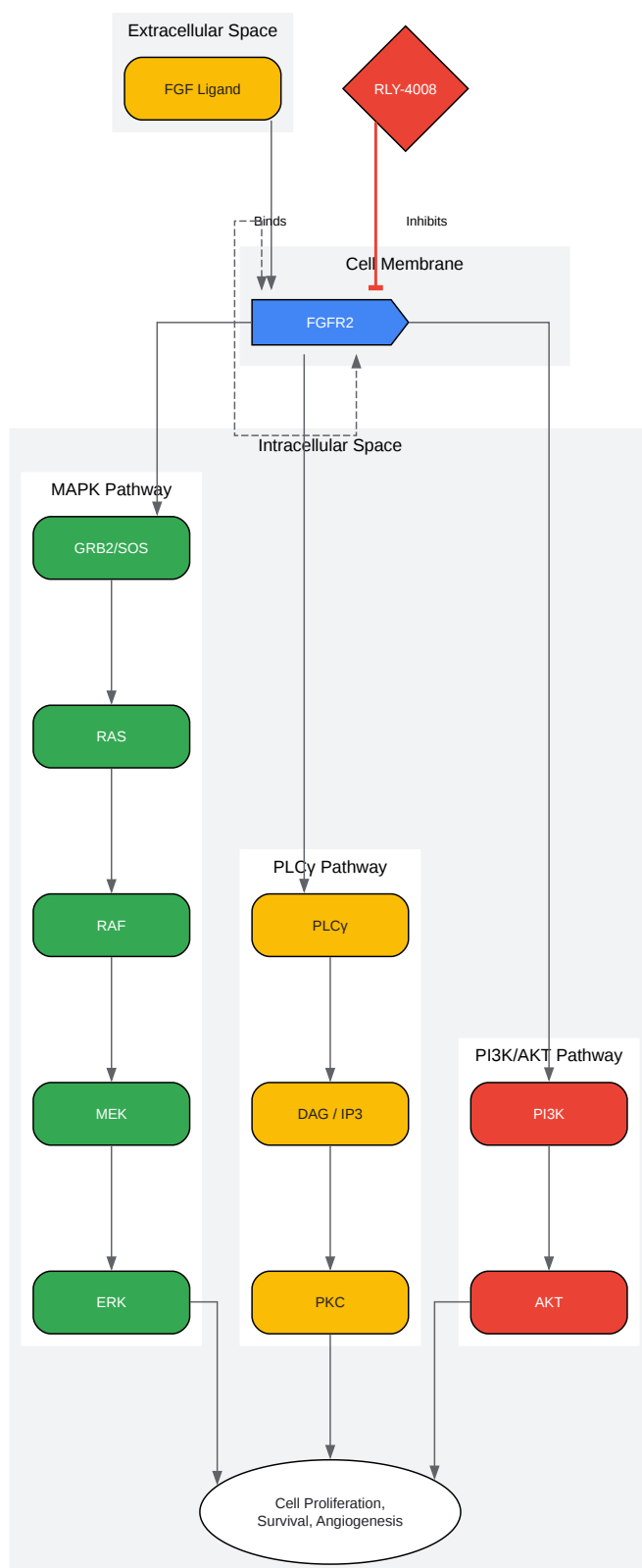
RLY-4008 is a third-generation, irreversible FGFR2 inhibitor developed by Relay Therapeutics.[7][8] Its design was guided by long-timescale molecular dynamics simulations, which identified subtle conformational differences between the ATP-binding pockets of FGFR2 and other FGFR family members.[9] This motion-based drug discovery approach enabled the development of a compound that selectively and covalently binds to a cysteine residue in the P-loop of FGFR2, leading to potent and sustained inhibition.[10] By sparing other FGFR isoforms, particularly FGFR1 and FGFR4, RLY-4008 aims to minimize off-target toxicities such as hyperphosphatemia and diarrhea, which are common dose-limiting side effects of pan-FGFR inhibitors.[5][6]

Mechanism of Action and Target Profile

RLY-4008 is an irreversible inhibitor that covalently binds to FGFR2.^[10] Upon oral administration, RLY-4008 inhibits FGFR2-mediated signal transduction pathways, thereby suppressing the proliferation of tumor cells with activating FGFR2 alterations.^{[1][11]}

Signaling Pathway

FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades.^[4] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.^[3] In cancers driven by FGFR2 alterations, these pathways are constitutively active. RLY-4008 blocks the initial autophosphorylation of FGFR2, thereby inhibiting these downstream signals.



1. Cell Culture & Treatment

Plate cells
(e.g., SNU-16)

Treat with RLY-4008
(various concentrations)

2. Cell Lysis

Add lysis buffer

3. HTRF Detection

Add HTRF antibodies
(Eu-cryptate donor &
d2 acceptor)

Incubate

Read plate on
HTRF-compatible reader
(665nm / 620nm)

4. Data Analysis

Calculate HTRF ratio

Determine IC50 values

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References

- 1. mdpi.com [mdpi.com]
- 2. Novel Endometrial Cancer Models Using Sensitive Metastasis Tracing for CXCR4-Targeted Therapy in Advanced Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 4. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. revvity.com [revvity.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 9. xenograft.org [xenograft.org]
- 10. UCSF FGFR Gene Alteration Trial → REFOCUS: A First-in-Human Study of Highly Selective FGFR2 Inhibitor, RLY-4008, in Patients With ICC and Other Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 11. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
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